molecular formula C19H12N4O3 B14610609 4(3H)-Quinazolinone, 3-(2-nitrophenyl)-2-(2-pyridinyl)- CAS No. 58668-44-3

4(3H)-Quinazolinone, 3-(2-nitrophenyl)-2-(2-pyridinyl)-

Cat. No.: B14610609
CAS No.: 58668-44-3
M. Wt: 344.3 g/mol
InChI Key: BIYGHQGAGOWCPK-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method might include the condensation of 2-aminobenzonitrile with 2-nitrobenzaldehyde in the presence of a base to form an intermediate, which is then cyclized to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, specific catalysts, and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro and pyridinyl groups could play a crucial role in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound, known for its diverse biological activities.

    2-(Pyridin-2-yl)quinazolin-4(3H)-one: Similar structure but without the nitro group.

    3-(2-Nitrophenyl)quinazolin-4(3H)-one: Lacks the pyridinyl group.

Uniqueness

3-(2-Nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to the presence of both the nitro and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

58668-44-3

Molecular Formula

C19H12N4O3

Molecular Weight

344.3 g/mol

IUPAC Name

3-(2-nitrophenyl)-2-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C19H12N4O3/c24-19-13-7-1-2-8-14(13)21-18(15-9-5-6-12-20-15)22(19)16-10-3-4-11-17(16)23(25)26/h1-12H

InChI Key

BIYGHQGAGOWCPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=N3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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